molecular formula C8H11NOS B1430092 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol CAS No. 1428233-87-7

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol

Cat. No. B1430092
M. Wt: 169.25 g/mol
InChI Key: VJQBIPPJWWDFOF-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol” is a chemical compound with a molecular structure that includes a tetrahydrothieno pyridine nucleus . This structure consists of a piperidine (also called tetrahydropyridine), which is an amine heterocycle consisting of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-), fused to a five-membered heterocyclic ring thiophene (also commonly called thiofuran) .


Synthesis Analysis

The synthesis of tetrahydrothieno pyridine derivatives has been reported in various studies. For instance, a series of substituted tetrahydrothieno pyridin-2-yl (THTP) derivatives was synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .


Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol” includes a tetrahydrothieno pyridine nucleus. The empirical formula of the compound is C7H10ClNS, and its molecular weight is 175.68 .

Scientific Research Applications

Synthesis and Biological Activity

4,5,6,7-Tetrahydrothieno pyridine is a heterocyclic nucleus with various derivatives synthesized and evaluated for different biological activities. These analogs have shown potent activities and are considered lead molecules for future drug development. They play a significant role in the synthesis of drugs or drug intermediates, emphasizing synthetic schemes and biological activities of different analogs (Sangshetti et al., 2014).

Key Intermediate in Drug Synthesis

4,5,6,7-Tetrahydrothieno pyridine derivatives, such as 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, serve as key intermediates in synthesizing drugs like Prasugrel, an antithrombotic drug. The synthesis process involves alkylation, oxidation, and deprotection reactions (Pan Xian-hua, 2011).

Anticancer Applications

New derivatives of 4,5,6,7-tetrahydrothieno pyridine have been synthesized and evaluated for anticancer activity, showing promising results in inhibiting cancer cell growth and inducing apoptosis in cancer cells without affecting normal human cells (Romagnoli et al., 2020).

Anticonvulsant Activities

Some novel 4,5,6,7-tetrahydrothieno pyridines and related compounds have been synthesized and evaluated for anticonvulsant activity, showing significant results against seizures induced in mice (Ohkubo et al., 1996).

Antifungal Agents

A novel series of 4,5,6,7-tetrahydrothieno pyridines has been synthesized and evaluated for antifungal activity, showing potency against Candida albicans. These compounds exhibited good binding in the active site of fungal enzymes, suggesting potential as lead compounds for antifungal therapies (Sangshetti et al., 2014).

Complement Inhibition Activity

A series of 4,5,6,7-tetrahydrothieno pyridine derivatives have been synthesized and evaluated for their activity in inhibiting human complement. Some analogues showed improved inhibitory activity over existing derivatives and did not exhibit any haemolytic activity, making them non-cytotoxic to human cell lines (Master et al., 2008).

Glucose-6-Phosphatase Inhibition

Potent glucose-6-phosphatase catalytic site inhibitors based on 4,5,6,7-tetrahydrothieno pyridines have been discovered, with IC50 values down to 140 nM. These findings indicate the importance of structural elements for enzyme recognition and inhibition (Madsen et al., 2000).

properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-5-7-6-2-4-11-8(6)1-3-9-7/h2,4,7,9-10H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQBIPPJWWDFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1SC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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